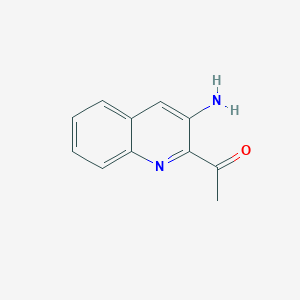

1-(3-Aminoquinolin-2-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-(3-aminoquinolin-2-yl)ethanone |

InChI |

InChI=1S/C11H10N2O/c1-7(14)11-9(12)6-8-4-2-3-5-10(8)13-11/h2-6H,12H2,1H3 |

InChI Key |

UZALJLURVMYRJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC2=CC=CC=C2C=C1N |

Origin of Product |

United States |

Model Validation:a Critical Step in Qsar Modeling is to Ensure That the Developed Model is Statistically Robust and Has Predictive Power. This is Achieved Through Internal and External Validation Techniques. a Good Qsar Model Should Have High Values for Statistical Parameters Like the Squared Correlation Coefficient R² and the Cross Validated Squared Correlation Coefficient Q² , and It Should Be Able to Accurately Predict the Activity of a Set of Compounds Not Used in the Model Development the Test Set .mdpi.comdovepress.com

Application to 1-(3-Aminoquinolin-2-yl)ethanone and its Analogs:

While specific QSAR studies on this compound are not extensively reported, the principles derived from studies on other quinoline (B57606) derivatives can be applied. For instance, in a hypothetical QSAR study of a series of analogs of this compound, researchers would synthesize or computationally generate a set of related compounds with variations at different positions of the quinoline ring, the amino group, and the acetyl group.

The following table illustrates the types of molecular descriptors that would be calculated for such a series of compounds:

| Compound | R1-substituent | R2-substituent | LogP | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) | Predicted Activity (pIC₅₀) |

| This compound | H | H | 1.85 | 186.21 | -5.6 | -1.2 | Baseline |

| Analog 1 | Cl | H | 2.55 | 220.66 | -5.8 | -1.5 | Higher |

| Analog 2 | H | CH₃ | 2.25 | 200.24 | -5.5 | -1.1 | Lower |

| Analog 3 | OCH₃ | H | 1.75 | 216.24 | -5.4 | -1.0 | Higher |

| Analog 4 | H | F | 1.90 | 204.20 | -5.7 | -1.4 | Variable |

This table is illustrative and the values are hypothetical to demonstrate the concept.

The data from such a table would then be used to generate a QSAR model. For example, a simplified MLR equation might look like:

pIC₅₀ = a(LogP) - b(LUMO) + c(Molecular Weight) + constant

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis. This equation would then be used to predict the activity of new, unsynthesized analogs, guiding further drug development efforts. The insights gained from the model, such as the positive or negative impact of certain descriptors on activity, provide a rational basis for designing more effective quinoline-based therapeutic agents. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 3 Aminoquinolin 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. researchgate.net

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental in determining the basic skeleton and proton distribution within a molecule. researchgate.netnih.gov For quinoline (B57606) derivatives, these spectra provide characteristic signals that aid in their identification. nih.gov The analysis of chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the broadband decoupled ¹³C NMR spectrum, allows for the initial assignment of protons and carbons in the 1-(3-Aminoquinolin-2-yl)ethanone structure. nih.govscispace.com

Table 1: Representative ¹H and ¹³C NMR Data for Quinoline Derivatives This table presents typical chemical shift ranges for protons and carbons in substituted quinoline systems, which are instrumental for interpreting the spectra of this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 120 - 150 |

| NH₂ Protons | Broad signal, variable | - |

| CH₃ (acetyl) Protons | 2.0 - 2.7 | 25 - 35 |

| C=O (acetyl) | - | 190 - 205 |

| Quinoline Carbons | - | 115 - 160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To resolve ambiguities and confirm the precise atomic connections, a variety of two-dimensional (2D) NMR experiments are employed. nih.govbas.bg

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline ring system. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing unambiguous one-bond C-H connectivity. sdsu.eduyoutube.com This is crucial for assigning the carbons of the quinoline core and the acetyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful technique that shows correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for connecting the acetyl group to the C2 position of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing through-space correlations which help in determining the three-dimensional structure and conformation of the molecule.

These 2D NMR techniques, when used in combination, provide a detailed and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound. researchgate.netscience.gov

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. nih.gov This precision allows for the determination of the exact molecular formula of this compound (C₁₁H₁₀N₂O) by distinguishing it from other compounds with the same nominal mass. chemrxiv.orgnih.gov

Ionization Techniques (e.g., ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that allows for the analysis of molecules without significant fragmentation. csic.esresearchgate.net ESI-MS is particularly well-suited for polar compounds like this compound, producing protonated molecules [M+H]⁺ that can be accurately measured by the mass analyzer. csic.esbiorxiv.org Tandem mass spectrometry (MS/MS) experiments can then be performed on this protonated molecule to induce fragmentation and study the resulting patterns, which provides further structural confirmation. researchgate.net

Table 2: Expected HRMS and ESI-MS Data for this compound

| Technique | Parameter | Expected Value for C₁₁H₁₀N₂O |

| HRMS | Exact Mass | 186.0793 |

| ESI-MS | [M+H]⁺ | 187.0871 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the various functional groups within this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1650 - 1680 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by measuring the absorption of ultraviolet and visible light, which corresponds to electronic transitions between different energy levels. nist.govnih.gov The quinoline ring system and the conjugated acetyl and amino groups give rise to characteristic absorption bands that can be used for identification and characterization. The position and intensity of these bands are sensitive to the solvent and the substitution pattern on the quinoline ring. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through single-crystal X-ray diffraction analysis. This powerful technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Despite the utility of this technique, a search of crystallographic databases and peer-reviewed scientific journals did not yield any specific reports on the crystal structure of this compound. While crystal structures for analogous compounds, such as various substituted quinolines and other heterocyclic ketones, are available, this specific isomer does not appear to have its crystallographic data published in the public domain. The absence of this information precludes a detailed discussion of its unit cell parameters, space group, and specific intramolecular and intermolecular geometries.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This is a critical step in the characterization of a newly synthesized molecule to confirm that its empirical formula aligns with its theoretical composition.

Similar to the crystallographic data, specific experimental results from the elemental analysis of this compound are not available in the reviewed literature. However, based on its chemical structure, the molecular formula is determined to be C₁₁H₁₀N₂O. From this formula, the theoretical elemental composition can be calculated. The verification of a synthesized batch of this compound would involve comparing these calculated percentages with the values obtained from instrumental analysis.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 70.95 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.41 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.05 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.59 |

| Total | 186.214 | 100.00 |

This table outlines the expected mass percentages for carbon, hydrogen, nitrogen, and oxygen in a pure sample of this compound.

Computational and Theoretical Investigations of 1 3 Aminoquinolin 2 Yl Ethanone

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic and Geometric Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for studying the electronic structure and geometry of molecules. youtube.com These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy. youtube.comnih.gov DFT is widely used due to its balance of accuracy and computational cost, making it suitable for analyzing molecules of pharmacological interest, such as quinoline (B57606) derivatives. nih.govelectrochemsci.org Calculations are often performed using specific functionals and basis sets, like B3LYP/6-311++G(d,p), to ensure reliable and reproducible results. researchgate.net These studies can provide insights into molecular stability, reactivity, and spectroscopic properties. nih.gov

A molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Energy minimization is a computational process used to find the most stable three-dimensional structure of a molecule, known as its global minimum energy conformation. bohrium.com This process systematically adjusts the molecule's geometry to lower its potential energy until a stable point is reached.

For 1-(3-Aminoquinolin-2-yl)ethanone, conformational analysis would involve exploring the rotational possibilities of the acetyl group (-COCH₃) and the amino group (-NH₂) relative to the quinoline ring. By scanning the potential energy surface, researchers can identify various low-energy conformers. bohrium.com This analysis is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a biological target. Studies on related molecules demonstrate that even small energy differences between conformers can be significant. bohrium.com

DFT calculations are highly effective at predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. arabjchem.orgresearchgate.net For this compound, these calculations could predict:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the chemical shifts for ¹H and ¹³C NMR. researchgate.net For instance, in related quinoline-amide derivatives, the amide NH protons typically appear in the δ 10.33–11.15 ppm region, while the methyl group on the quinoline ring shows a singlet signal around δ 2.55–2.59 ppm. nih.gov Similar predictions would be expected for the amino and acetyl protons of the target compound.

FTIR Spectra: The vibrational frequencies from DFT calculations correspond to the peaks in an infrared spectrum. nanobioletters.com For quinoline-thiosemicarbazide derivatives, characteristic bands for SO₂ and C=S groups have been accurately predicted. nih.gov For this compound, key predicted vibrations would include the C=O stretching of the ketone, N-H stretching of the amine, and various C-H and C=C/C=N vibrations of the quinoline ring. nanobioletters.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.govrsc.org These calculations help understand the electronic properties, such as the HOMO-LUMO energy gap, which is related to the molecule's reactivity and color. nih.govnih.gov

A comparison of experimental and theoretical spectroscopic data for a related compound, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone (B97240), showed a good correlation, validating the computational approach. nanobioletters.com

Table 1: Representative Predicted Spectroscopic Data for Quinoline Derivatives

| Spectroscopy Type | Functional Group/Proton | Predicted Chemical Shift / Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|---|

| ¹H NMR | Amide NH | δ 10.33–11.15 ppm | Quinoline-amide derivatives nih.gov |

| ¹³C NMR | Thiocarbonyl (C=S) | δ 180.0–180.3 ppm | Quinoline-thiosemicarbazides nih.gov |

| FTIR | Carbonyl (C=O) | ~1745 cm⁻¹ | 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone nanobioletters.com |

| FTIR | Sulfonyl (SO₂) | 1353–1319 cm⁻¹ and 1170–1143 cm⁻¹ | Quinoline-thiosemicarbazides nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. amazonaws.comijprajournal.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of a ligand's activity. nih.gov

The first step in a docking simulation is to identify potential binding sites on the target protein. These are typically cavities or grooves on the protein's surface that are sterically and chemically suitable for accommodating the ligand. Docking algorithms explore the protein structure to find these pockets. For example, in studies of quinoline derivatives targeting bacterial enzymes like DNA gyrase or protease enzymes like SARS-CoV-2 Mpro, specific binding pockets involving key amino acid residues are identified as the docking site. ijprajournal.comnih.govmdpi.com For this compound, potential targets could include bacterial or fungal enzymes, and docking would first map the surface of these proteins to locate viable active sites.

Once a binding site is identified, the docking program places the ligand (this compound) into it in numerous possible conformations and orientations. Each of these "poses" is scored based on a function that estimates the binding affinity (or binding energy). d-nb.info A more negative binding energy generally indicates a more stable protein-ligand complex. nveo.org

Studies on various quinoline derivatives have shown their potential to interact with a range of biological targets. For instance, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives showed binding energies between -5.4 and -8.0 kcal/mol against the COVID-19 main protease. nih.gov Another study on quinoline-based thiosemicarbazides targeting the Mycobacterium tuberculosis InhA enzyme reported a binding energy of -8.30 kcal/mol. nih.gov These interactions are stabilized by a network of hydrogen bonds and hydrophobic contacts with specific amino acid residues in the active site, such as GLU166, HIS41, or MET199. nih.govnih.gov

A hypothetical docking study of this compound against a bacterial target like S. aureus DNA gyrase might reveal similar interactions. The amino group and the carbonyl oxygen of the ethanone moiety are prime candidates for forming hydrogen bonds with polar residues in the active site, while the quinoline ring could engage in π-π stacking or hydrophobic interactions. mdpi.com

Table 2: Representative Molecular Docking Results for Various Quinoline Derivatives

| Compound Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | GLU166, LEU141, CYS145, HIS163 | nih.gov |

| Quinoline-based Thiosemicarbazides | M. tuberculosis InhA (4TZK) | -8.30 | MET199 | nih.gov |

| Quinoline-8-ol | Bacterial Macromolecule | -6.35 | GLY319, GLN347, LYS416 | nveo.org |

| Pyrazol-1-yl Quinoline Derivatives | S. aureus protein (2XCT) | Not specified, but good negative values | Not specified | amazonaws.com |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the conformational flexibility of the molecule and its complex with a target, as well as its interactions with the surrounding solvent (typically water). arabjchem.orgmdpi.comacs.org

An MD simulation of this compound, either free in a water box or bound to a protein, would be run for a duration of nanoseconds to microseconds. mdpi.com The simulation would reveal how the molecule's conformation changes over time and how stable its interactions with a protein target are. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions, indicating the stability of the complex. Low RMSD values suggest a stable binding. acs.orgmdpi.com

Root Mean Square Fluctuation (RMSF): This shows the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible or rigid upon ligand binding. acs.orgmdpi.com

Solvent Accessible Surface Area (SASA): This calculates the surface area of the molecule accessible to solvent, providing information on how the molecule's compactness changes. nih.gov

Radial Distribution Functions (RDF): In simulations with solvent, RDFs can show the probability of finding water molecules at a certain distance from specific atoms of the solute, revealing details about solvation and interaction energies. arabjchem.org

Studies on quinoline derivatives have used MD simulations to confirm the stability of docked complexes, showing that key hydrogen bonds observed in docking are maintained throughout the simulation. nih.govnih.govacs.org Such simulations would be invaluable for validating any predicted binding mode of this compound and understanding its dynamic behavior in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, including this compound, QSAR studies are instrumental in predicting the biological activities of new analogs, thereby guiding the synthesis of more potent and selective molecules. nih.govmdpi.com This approach significantly reduces the time and cost associated with drug discovery by prioritizing the synthesis of compounds with a higher probability of success. mdpi.com

The fundamental principle of QSAR lies in the concept that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov By systematically modifying the structure of a lead compound, such as this compound, and observing the corresponding changes in biological activity, a correlative model can be developed.

A QSAR model is typically expressed by the following general equation:

Activity = f (Molecular Descriptors) + error

Where "Activity" is the measured biological response (e.g., IC₅₀, EC₅₀), and "Molecular Descriptors" are numerical values that quantify various aspects of a molecule's physicochemical properties. nih.gov

Key Components of QSAR Modeling for Quinoline Derivatives:

Mechanistic Investigations of Biological Interactions Involving 1 3 Aminoquinolin 2 Yl Ethanone and Its Analogues in Vitro Focus

Exploration of Molecular Targets and Enzyme Modulation Mechanisms

The interaction of quinoline-based compounds with specific enzymes and molecular targets is a significant area of research. These studies aim to identify the precise proteins and pathways affected by these molecules, providing a foundation for understanding their biological effects.

The ability of quinoline (B57606) analogues to modulate the activity of key enzymes is a primary focus of mechanistic studies. This includes a range of enzymes critical to cellular function and disease progression.

Bromodomains: Bromodomain and extra-terminal domain (BET) proteins are crucial regulators of gene transcription. nih.gov Analogues such as 1-(indolizin-3-yl)ethan-1-ones have been identified as selective inhibitors of the CREB-binding protein (CBP) bromodomain. nih.gov For instance, compound 9g (Y08284) from this series demonstrated effective inhibition of the CBP bromodomain, which is considered a potential target in prostate cancer. nih.gov The inhibition of BET bromodomains by compounds like JQ1 has been shown to suppress inflammatory responses in rheumatoid arthritis fibroblast-like synoviocytes by blocking the IκB kinase/NF-κB signaling pathway. nih.gov

DNA Gyrase: DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme involved in DNA replication, and its inhibition is a key mechanism for many antibacterial agents. nih.gov Quinolone compounds are well-known inhibitors of DNA gyrase. nih.govnih.gov Their mechanism involves a cooperative drug-DNA binding model where the enzyme induces a specific binding site for the quinolone on the DNA. nih.gov The inhibitory activity is influenced by substituents on the quinolone ring. For example, the introduction of a methoxy (B1213986) group at the C-8 position of a quinolone analogue, Q-35, enhanced its activity against DNA gyrase from Gram-positive bacteria like S. aureus. nih.gov

| Compound | S. aureus | M. luteus | E. coli | P. aeruginosa |

|---|---|---|---|---|

| Q-35 | 2.5 | - | - | 11 |

| 8-fluoro-Q-35 | 7.8 | - | - | 5.2 |

| 8-hydro-Q-35 | 68 | - | - | 17 |

Alkaline Phosphatase (ALP): Alkaline phosphatases are a group of enzymes involved in dephosphorylation. tandfonline.com Certain quinolinyl-iminothiazoline derivatives have been synthesized and identified as inhibitors of ALP. tandfonline.com Kinetic studies revealed that these compounds act as non-competitive inhibitors. The inhibitory potential was found to be influenced by the nature of the substituents on the iminothiazoline moiety, with aromatic substitutions generally showing better inhibition. tandfonline.com Single-molecule analysis has revealed that ALP can exist in distinct low-activity and high-activity populations. nih.gov The interaction of ALP with semiconductor quantum dots has also been shown to modulate its catalytic activity, leading to a decrease in enzyme function. rsc.org

Kinases: Protein kinases are critical components of signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.govmdpi.com Substituted 3-anilino-quinolin-2(1H)-ones have been investigated as potential inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1), a key regulator in the PI3K/Akt pathway. nih.gov While these compounds showed modest inhibition, the study provided a basis for further optimization. nih.gov Other quinazolin-4-one derivatives have demonstrated multi-kinase inhibitory activity, targeting enzymes such as EGFR, HER2, VEGFR2, and CDK2. mdpi.com For example, 3-anilino-1,2,6-thiadiazinones, which share a similar chemical space with anilinopyrimidines found in approved kinase inhibitors, have been evaluated for their potential to inhibit solid tumors. mdpi.com

Beyond direct enzyme modulation, quinoline analogues can exert their effects by binding to specific receptors and consequently interfering with cellular signaling cascades.

Receptor Binding Assays: Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. rsc.org For instance, new 1,3-diaryl-5-oxo-proline derivatives have been evaluated for their binding affinity to endothelin receptors (ETA and ETB). mdpi.com One such compound, (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline, displayed selective affinity for the ETA receptor. mdpi.com

Signaling Pathway Analysis: The impact of these compounds on signaling pathways is often investigated to understand their downstream effects. As mentioned earlier, the BET bromodomain inhibitor JQ1 was found to suppress the NF-κB signaling pathway in rheumatoid arthritis FLS by inhibiting the phosphorylation of IκB kinaseβ and IκBα, and the subsequent nuclear translocation of p65. nih.gov This highlights how targeting a specific protein can have cascading effects on a major inflammatory pathway.

Biophysical Studies of Macromolecular Binding

To comprehend the interaction of these compounds at a fundamental level, biophysical techniques are employed to study their binding to essential macromolecules like nucleic acids and proteins.

The ability of quinoline and related structures to bind to DNA is a well-documented phenomenon and is often linked to their biological activity.

DNA Binding Mechanisms: Various modes of DNA interaction have been observed. For example, some compounds intercalate between the base pairs of the DNA double helix, while others bind to the minor groove. nih.gov The binding of quinolones to the DNA-gyrase complex is a prime example of a specific and functionally important interaction. nih.gov The synthesis of iminodiacetic acid-linked polyamides has led to the characterization of a cooperative 2:1 side-by-side parallel binding to DNA. nih.gov

Experimental Evidence: DNA thermal denaturation experiments are frequently used to assess the binding and stabilization of DNA by small molecules. nih.gov For instance, 1,4-bis(2-amino-ethylamino)anthraquinone-amino acid conjugates were evaluated for their DNA binding, with lysine-substituted versions showing the highest increase in DNA melting temperature (Tm), indicating strong binding. nih.gov Kinetic studies on DNA triplexes containing specific nucleotide analogues have shown that modifications can significantly slow down the dissociation rates, leading to more stable complexes. rsc.org

The interaction of small molecules with proteins, particularly abundant plasma proteins like human serum albumin (HSA), is critical as it can influence their distribution and availability. nih.gov

Binding to Serum Albumin: HSA is known to bind a wide variety of ligands, acting as a transport and depot protein. nih.govrsc.org The binding of compounds to HSA can be studied using various techniques, including fluorescence spectroscopy. nih.gov HSA has also been shown to interact with and even mediate the cleavage of oligoribonucleotides. nih.gov Furthermore, HSA can modulate the aggregation of amyloidogenic proteins and sequester metal ions that might promote such aggregation. rsc.org

Cellular-Level Mechanistic Studies (In Vitro)

Cellular Assays: A range of in vitro assays are used to probe the cellular mechanisms of these compounds. For example, the ability of 1-(indolizin-3-yl)ethan-1-one derivatives to inhibit the proliferation, colony formation, and migration of prostate cancer cells has been demonstrated. nih.gov

Intracellular Accumulation: The effectiveness of a compound can be dependent on its ability to accumulate within the target cells. Studies on quinolone analogues like Q-35 have examined their intracellular concentrations in different bacterial species, revealing that accumulation can vary and does not always correlate directly with inhibitory activity against the purified enzyme. nih.gov

Signaling Pathway Modulation in Cells: Cellular studies confirm the modulation of signaling pathways. For example, the downregulation of TNFα-induced NF-κB-dependent transcription and the expression of NF-κB target genes by the BET inhibitor JQ1 were confirmed in rheumatoid arthritis fibroblast-like synoviocytes. nih.gov

Investigation of Antiproliferative Mechanisms in Cell Lines

The anticancer potential of quinoline-based compounds, including analogues of 1-(3-aminoquinolin-2-yl)ethanone, stems from their ability to interfere with multiple cellular processes essential for tumor growth and survival. rsc.orgresearchgate.net In vitro studies across a variety of cancer cell lines have revealed that these compounds exert their antiproliferative effects primarily through the induction of apoptosis (programmed cell death) and arrest of the cell cycle. nih.govijmphs.com

A predominant mechanism observed is the initiation of apoptosis. Certain novel bis-quinoline compounds have been shown to be potent inducers of apoptosis in leukemia cell lines like U937. researchgate.net This is evidenced by a significant increase in the sub-G1 cell population, a hallmark of apoptotic DNA fragmentation. researchgate.net The apoptotic pathway is often triggered through the activation of key executioner enzymes known as caspases. For instance, treatment with specific quinoline derivatives leads to the activation of caspase-3 and caspase-7 in HepG-2 liver cancer cells. rsc.orgresearchgate.net Furthermore, some 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one analogues have been identified as activators of caspase-3 and caspase-8. researchgate.net

These compounds also modulate the balance of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Studies on 2,3-diarylquinoline derivatives demonstrated an increase in the expression of pro-apoptotic proteins like Bad and Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2. researchgate.netglobalresearchonline.net This shift in the Bax/Bcl-2 ratio effectively lowers the threshold for cell death. The cleavage of Poly(ADP-ribose) polymerase (PARP), another key event in apoptosis, has also been observed following treatment with these derivatives. globalresearchonline.net

In addition to inducing cell death, many quinoline analogues halt cancer cell proliferation by causing cell cycle arrest, frequently at the G2/M phase. globalresearchonline.netnih.gov This prevents the cells from entering mitosis and dividing. By disrupting the cell cycle, these compounds can inhibit tumor growth and, in some cases, induce osteoblastic differentiation in osteosarcoma cells by re-expressing specific regulatory genes. researchgate.net

The antiproliferative effects are often rooted in the inhibition of specific molecular targets crucial for cancer progression. ekb.eg Quinoline derivatives have been identified as inhibitors of a wide range of protein kinases. nih.gov These include:

Pim-1 Kinase: A serine/threonine kinase involved in apoptosis and cell metabolism. rsc.orgnih.gov

Src Kinase: A non-receptor tyrosine kinase whose inhibition can suppress cell proliferation, migration, and survival pathways like ERK and Akt. rsc.orgnih.gov

c-Met and Ron Kinases: Implicated in the progression of colorectal cancer. nih.gov

JAK2/STAT3 Pathway: Inhibition of this pathway has been demonstrated by certain 6-(quinolin-2-ylthio) pyridine (B92270) derivatives in breast cancer cells. nih.gov

EGFR and BRAF: Kinases that are often mutated and hyperactivated in various cancers. researchgate.netmdpi.com

Beyond kinases, other mechanisms include the inhibition and degradation of DNA methyltransferases (DNMTs), particularly DNMT3A, which plays a role in the epigenetic control of cancer cells. researchgate.net Some quinoline analogues are also believed to function by intercalating into DNA, thereby interfering with DNA replication and targeting topoisomerase II enzymes. nih.gov

Table 1: Antiproliferative Mechanisms of Selected Quinoline Analogues in Cancer Cell Lines

| Compound/Analogue Class | Target Cell Line(s) | Observed Antiproliferative Mechanism | Key Molecular Target(s) |

|---|---|---|---|

| 2,3-Diarylquinolines | Hep 3B, H1299, MDA-MB-231 | G2/M phase cell cycle arrest; Apoptosis induction | Bcl-2 family proteins (Bax, Bad, Bcl-2), PARP |

| Bis-Quinoline Analogues | U937, HL60 (Leukemia) | Apoptosis induction (Sub-G1 peak, Caspase-3 activation) | DNA Methyltransferase (DNMT3A) |

| Quinoline-Pyridine Hybrids | HepG-2, PC-3, Caco-2 | Apoptosis induction; Caspase 3/7 activation | PIM-1/2 Kinase |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Panc-1, MCF-7, HT-29, A-549 | Apoptosis induction; Caspase-3/8 activation | EGFR, BRAFV600E, EGFRT790M |

| 6-(Quinolin-2-ylthio) Pyridine Derivatives | MCF-7, A549 | Cytotoxic activity; Downregulation of target genes | JAK2/STAT3 |

| Quinoline-2-Carboxamides | PC-3 (Prostate) | Apoptosis induction; Cell cycle arrest | Pim-1 Kinase |

Analysis of Cellular Uptake and Subcellular Localization

Understanding how a compound enters a cancer cell and where it accumulates is critical to interpreting its mechanism of action. For quinoline-based compounds, their inherent fluorescence is often a significant advantage, enabling researchers to visualize their uptake and distribution within cells using techniques like fluorescence microscopy. nih.govrsc.org

Studies using emissive aminoquinoline derivatives have demonstrated their ability to be taken up by cells and to accumulate in tumor tissue. nih.govnih.gov The high cell permeability of some quinoline structures, such as the antimalarial drug tafenoquine, further supports their capacity to enter cells effectively. nih.gov The ability of a compound to cross the cell membrane can be influenced by its physicochemical properties, with lipophilicity being a key determinant for passive penetration. researchgate.net

Once inside the cell, the subcellular localization of these compounds appears to be linked to their specific molecular targets. For example, novel rhodium(III) complexes bearing quinoline-benzopyran ligands were found to localize within the cell nucleus of cisplatin-resistant lung carcinoma cells (A549/DDP). rsc.org This nuclear accumulation is consistent with their proposed mechanism of inducing apoptosis by causing DNA damage. rsc.org In contrast, other related heterocyclic compounds, such as certain tetracyclic thioxanthenes, were observed to accumulate in endosome-like structures, suggesting a different intracellular trafficking route and mechanism. rsc.org

The quantification of cellular uptake can be performed using various analytical methods. Beyond fluorescence microscopy, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been used to measure the intracellular concentration of pyrroloquinoline quinone and its derivatives, confirming that they are indeed taken up from the culture medium. nih.gov These methods allow for a precise determination of how much of a compound has entered the cells.

While these studies on related quinoline structures provide valuable insights into cellular entry and localization, detailed reports focusing specifically on the cellular uptake and subcellular distribution of this compound are limited in the reviewed scientific literature. However, the existing data on analogous compounds suggest that they are generally cell-permeable and their distribution within the cell is often directed toward their site of action, such as the nucleus for DNA-targeting agents or specific cytoplasmic compartments for kinase inhibitors.

Structure-Activity Relationship (SAR) Elucidation for Molecular Interactions

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that connects the chemical structure of a compound to its biological activity. nih.gov By systematically modifying parts of a molecule, researchers can identify the key structural features—the pharmacophore—responsible for its therapeutic effects and optimize its potency and selectivity. For quinoline-based anticancer agents, SAR studies have provided crucial insights into their interactions with various molecular targets.

A significant body of research has focused on quinoline derivatives as kinase inhibitors. nih.gov For a series of quinoline-2-carboxamides and 2-styrylquinolines identified as potent inhibitors of Pim-1 kinase, the 8-hydroxy-quinoline 7-carboxylic acid moiety was deemed a critical pharmacophore. rsc.org Molecular modeling suggested that this specific scaffold interacts with key amino acid residues, namely Asp186 and Lys67, within the ATP-binding pocket of the kinase, which is likely responsible for its inhibitory power. rsc.org

Similarly, for a class of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, SAR studies revealed that derivatives with a diphenyl ether moiety (compounds 3f-j) were the most potent against a panel of cancer cell lines. researchgate.netmdpi.com These compounds showed strong inhibitory action against multiple kinases, including EGFR, BRAFV600E, and EGFRT790M, indicating that this particular substitution pattern is highly favorable for interacting with these targets. mdpi.com

SAR has also been explored for quinoline-based compounds targeting other enzyme families. In the development of novel DNA methyltransferase (DNMT) inhibitors, it was found that bis-quinoline structures displayed remarkable inhibition of DNMT3A and potent antiproliferative effects in leukemia cells. researchgate.net The specific arrangement and regio-isomeric form of the quinoline moieties were critical to their activity. researchgate.net

General SAR trends indicate that the nature and position of substituents on the quinoline ring system profoundly influence biological activity. The presence of a secondary amine linked to a pyridine ring has been noted for its contribution to the anti-proliferative effect in certain prostate cancer-active compounds. nih.gov The introduction of halogenated or other electron-withdrawing groups can also significantly enhance potency, as seen in a series of thiazolidine (B150603) analogues where such substitutions on an N-phenyl ring led to a marked increase in activity against the MCF7 breast cancer cell line.

Table 2: Structure-Activity Relationship (SAR) Highlights for Quinoline Analogues

| Analogue Series | Key Structural Feature or Modification | Effect on Activity | Molecular Target |

|---|---|---|---|

| Quinoline-2-carboxamides | Presence of 8-hydroxy-quinoline 7-carboxylic acid moiety | Crucial for potent inhibition | Pim-1 Kinase |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Substitution with a diphenyl ether moiety | Most potent derivatives in the series | EGFR, BRAFV600E, EGFRT790M |

| Bis-Quinoline Analogues | Specific bis-quinoline regio-isomeric structure | Strong inhibition and antiproliferative effect | DNMT3A |

| Quinoline-Pyridine Hybrids | Presence of a secondary amine with pyridine ring | Contributes to anti-proliferative effect | PIM-1/2 Kinase |

| Thiazolidine Analogues with N-phenyl ring | Addition of halogenated/electron-withdrawing groups to N-phenyl | Increased potency (2-15 fold) | General Antiproliferative (MCF7) |

Future Directions and Emerging Research Avenues for 1 3 Aminoquinolin 2 Yl Ethanone

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are often hampered by harsh conditions, low yields, and the use of hazardous reagents. nih.goviipseries.org Consequently, a major thrust in current research is the development of more efficient and environmentally benign synthetic strategies.

Green Chemistry Approaches: The principles of green chemistry are being increasingly applied to the synthesis of quinoline compounds. This includes the use of greener solvents like water and ethanol, and the employment of eco-friendly catalysts such as p-toluenesulfonic acid (p-TSA) and cerium nitrate. ijpsjournal.comresearchgate.net Formic acid has also emerged as a versatile and environmentally friendly catalyst for quinoline synthesis, offering milder reaction conditions and improved selectivity. ijpsjournal.com The goal is to minimize waste, reduce energy consumption, and avoid toxic chemicals. nih.govresearchgate.net

Advanced Catalysis: Nanocatalysts, including those based on copper oxide, iron oxide, and zinc oxide, are gaining prominence in quinoline synthesis due to their high efficiency and recyclability. acs.orgnih.gov These catalysts offer a larger surface area and can lead to improved reaction rates and yields under milder conditions. acs.org Photocatalytic methods, utilizing visible light to drive reactions, represent another innovative and sustainable approach to synthesizing polysubstituted quinolines. nih.govacs.orgacs.org

Enzymatic and Flow Synthesis: Biocatalysis, using enzymes like monoamine oxidase (MAO-N) and lipases, offers a highly selective and mild route to quinoline derivatives. northumbria.ac.ukacs.orgresearchgate.net This approach can lead to the formation of specific isomers with high purity. Furthermore, continuous-flow chemistry is being explored to enhance the efficiency, safety, and scalability of quinoline synthesis. nih.govrsc.orgmdpi.com Flow reactors allow for precise control over reaction parameters, leading to higher yields and reduced reaction times compared to traditional batch processes. nih.govmdpi.com

Advanced Computational Approaches for Structure-Based Design and Lead Optimization

Computational tools are playing an increasingly pivotal role in the rational design and optimization of quinoline-based drug candidates, including analogues of 1-(3-Aminoquinolin-2-yl)ethanone. These methods provide deep insights into the molecular interactions between the compounds and their biological targets, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are widely used to correlate the chemical structure of quinoline derivatives with their biological activity. asianpubs.orgresearchgate.netnih.govnih.gov By developing predictive 2D and 3D-QSAR models, researchers can identify key structural features that are crucial for potency and selectivity. nih.govbenthamdirect.comugm.ac.id These models guide the design of new analogues with potentially improved therapeutic profiles.

Molecular Docking and Dynamics Simulations: Molecular docking studies help to predict the binding orientation of quinoline derivatives within the active site of a target protein. nih.govmdpi.comnih.gov This information is critical for understanding the mechanism of action and for designing modifications that can enhance binding affinity. Following docking, molecular dynamics (MD) simulations are employed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the interactions. benthamdirect.commdpi.comnih.govresearchgate.net These simulations can reveal key amino acid residues involved in the binding and help to rationalize the structure-activity relationships observed experimentally. benthamdirect.comnih.gov

The following table showcases the application of these computational methods in the study of various quinoline derivatives:

| Computational Method | Studied Quinoline Derivatives | Key Findings |

| 3D-QSAR and Molecular Docking | Quinazoline derivatives as PAK4 inhibitors | Identified key structural requirements for inhibitory activity and designed novel inhibitors with high predicted activity. benthamdirect.com |

| Molecular Dynamics and Pharmacophore Modeling | 4-Aminoquinoline derivatives as dual EGFR/VEGFR-2 inhibitors | Identified key residues for dual activity and showed favorable stability of a lead compound in the VEGFR-2 receptor. nih.gov |

| CoMFA and Molecular Docking | Quinoline derivatives for anti-gastric cancer activity | Developed a 3D-QSAR model to identify structural features beneficial for activity and designed new compounds with improved predicted bioavailability. nih.gov |

| QSAR and Molecular Docking | Quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis | Guided the design of new compounds with potent in vitro activity against M. tuberculosis. nih.gov |

Exploration of New Biological Targets and Mechanistic Pathways for Quinoline Scaffold

The versatility of the quinoline scaffold allows it to interact with a wide range of biological targets, making it a privileged structure in drug discovery. asianpubs.orgmdpi.com While historically known for its use in antimalarial drugs, current research is uncovering a plethora of new applications, particularly in oncology and the treatment of other diseases.

Kinase Inhibition: A significant area of focus is the development of quinoline-based kinase inhibitors. ijpsjournal.com Many cellular signaling pathways that are dysregulated in cancer are controlled by kinases, making them attractive targets for therapeutic intervention. Quinoline derivatives have shown inhibitory activity against a broad spectrum of kinases, including:

Receptor Tyrosine Kinases: c-Met, Vascular Endothelial Growth Factor (VEGF) receptors, and Epidermal Growth Factor (EGF) receptors are crucial for cancer cell proliferation, survival, and angiogenesis. asianpubs.org

Dual-Target Inhibitors: Some quinoline derivatives have been designed to inhibit both EGFR and HER-2, a validated approach for treating solid tumors. northumbria.ac.uk

PI3K/mTOR Pathway: The PI3K/mTOR signaling cascade is a central regulator of cell growth and survival, and quinoline-based compounds have been developed as dual inhibitors of this pathway. asianpubs.org

Other Kinases: Research is also exploring the inhibition of other kinases like p21-activated kinases 4 (PAK4) and Ataxia Telangiectasia Mutated (ATM) kinase. benthamdirect.commdpi.com

Novel Targets in Other Diseases: Beyond cancer, the quinoline scaffold is being investigated for its potential to modulate other biological targets. Functional proteomics approaches have identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinoline drugs. nih.gov These findings could provide new insights into the mechanisms of action of these drugs and open up new therapeutic avenues. nih.gov

The table below summarizes some of the key biological targets of quinoline derivatives that are currently under investigation.

| Target Class | Specific Targets | Therapeutic Area |

| Kinases | c-Met, VEGFR, EGFR, HER-2, PI3K/mTOR, PAK4, ATM | Cancer ijpsjournal.comnorthumbria.ac.ukasianpubs.orgbenthamdirect.commdpi.com |

| Dehydrogenases | Aldehyde Dehydrogenase 1 (ALDH1) | Potential new applications nih.gov |

| Reductases | Quinone Reductase 2 (QR2) | Potential new applications nih.gov |

| Proteases | HIV-1 Protease | HIV/AIDS acs.org |

Integration with Chemical Biology Tools for Target Validation and Pathway Deconvolution

To fully understand the therapeutic potential and mechanism of action of this compound and its derivatives, researchers are increasingly turning to sophisticated chemical biology tools. These approaches allow for the direct identification of protein targets and the elucidation of the complex biological pathways they modulate.

Chemical Probes: The development of chemical probes, which are small molecules designed to selectively interact with a specific protein target, is a crucial step in target validation. nih.gov For quinoline derivatives, this can involve creating fluorescently-tagged versions that allow for visualization of their localization within cells or photoaffinity probes that can be used to covalently label their binding partners upon UV irradiation. nih.govacs.orgrsc.orgbath.ac.uknih.gov These labeled proteins can then be identified using mass spectrometry.

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemoproteomic technique used to identify the functional targets of small molecules in complex biological systems. nih.govdigitellinc.comnih.govmagtechjournal.com This method utilizes reactive probes that covalently bind to the active site of enzymes, allowing for a direct readout of their activity. Competitive ABPP, where a library of compounds is screened for their ability to compete with a probe for binding to its target, can be used to identify novel inhibitors and assess their selectivity.

Proteomic Approaches for Target Identification: Affinity-based proteomic approaches, such as pull-down assays using immobilized quinoline derivatives, coupled with mass spectrometry, are used to identify binding proteins from cell lysates. nih.govnih.gov Quantitative proteomics can then be used to measure changes in protein expression or stability upon treatment with a compound, providing further evidence for target engagement and downstream effects. nih.gov

The integration of these chemical biology tools is essential for moving beyond simply identifying active compounds to truly understanding their molecular mechanisms. This knowledge is critical for the development of safer and more effective drugs based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(3-Aminoquinolin-2-yl)ethanone, and how can reaction parameters be optimized?

- Methodology : Friedel-Crafts acylation and nucleophilic substitution are common approaches. For example, 1-(3-((7-chloroquinolin-4-yl)amino)phenyl)ethanone (a structural analog) is synthesized via aminoquinoline derivatization under reflux with Lewis acids (e.g., AlCl₃) and subsequent purification via column chromatography .

- Optimization : Key parameters include temperature control (80–120°C), solvent selection (ethanol, toluene), and stoichiometric ratios of reactants. Yield improvements (up to 75%) are achieved by incremental addition of acyl chlorides and rigorous exclusion of moisture .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be prioritized?

- Techniques :

- IR Spectroscopy : NH stretches (3564–3651 cm⁻¹) confirm the primary amine group; carbonyl (C=O) peaks appear at 1660–1700 cm⁻¹ .

- ¹H NMR : Quinoline protons resonate at δ 7.5–8.5 ppm; the acetyl group (CH₃CO) shows a singlet at δ 2.4–2.6 ppm .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ peaks (e.g., m/z 459 for analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Case Study : Discrepancies in NH stretching frequencies may arise from hydrogen bonding or polymorphism. Use temperature-dependent IR and X-ray crystallography to differentiate intermolecular interactions from structural anomalies .

- Analytical Workflow :

Perform HPLC-MS to assess purity (>95%) and rule out byproducts.

Compare experimental NMR shifts with DFT-calculated chemical shifts to validate assignments .

Q. What computational strategies predict the bioactivity of this compound in drug discovery?

- Approaches :

- Molecular Docking : Simulate binding affinity to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina. Focus on hydrogen bonding with the 3-aminoquinoline moiety .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) and reactivity indices .

- Validation : Correlate computational results with in vitro assays (e.g., MIC values against bacterial strains) .

Research Challenges & Recommendations

- Stability : The compound may degrade under prolonged light exposure. Store in amber vials at –20°C with desiccants .

- Biological Assays : Prioritize cytotoxicity profiling (e.g., HepG2 cells) before antitubercular testing to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.